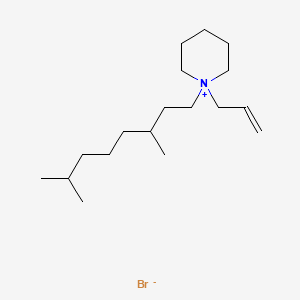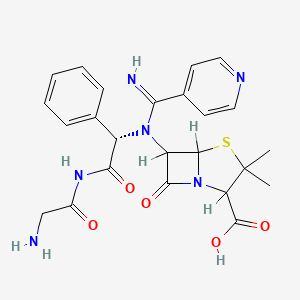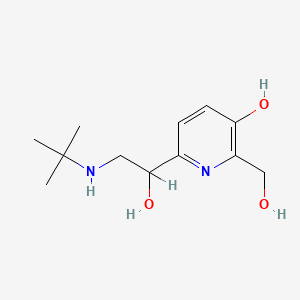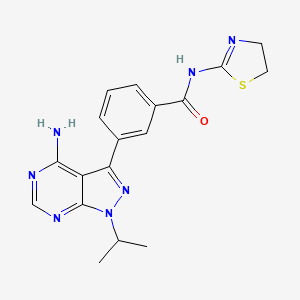
3,5-二硫氰酸吡啶-2,6-二胺
描述
PR-619 is a small molecule inhibitor known for its broad-spectrum activity against deubiquitylating enzymes. These enzymes play a crucial role in the post-translational modification of proteins through the addition and removal of ubiquitin, a small regulatory protein. PR-619 is particularly significant in the study of cellular processes involving ubiquitin and ubiquitin-like proteins, which are essential for protein degradation, signal transduction, and immune responses .
科学研究应用
PR-619 具有广泛的科学研究应用:
化学: 它被用作研究泛素-蛋白酶体系统以及去泛素化酶在蛋白质调节中的作用的工具化合物。
生物学: PR-619 用于细胞研究,以研究泛素和泛素样蛋白对细胞过程(如蛋白质降解、信号转导和免疫反应)的影响。
医学: 该化合物因其在治疗与泛素途径失调相关的疾病(包括癌症和神经退行性疾病)方面的潜在治疗应用而被探索。
作用机制
PR-619 通过抑制去泛素化酶发挥作用,去泛素化酶负责从目标蛋白中去除泛素。这种抑制会导致多泛素化蛋白的积累,从而影响各种细胞过程。PR-619 靶向多种去泛素化酶,包括泛素特异性蛋白酶和泛素 C 末端水解酶亚家族的成员。 该化合物的广谱特异性和可逆抑制使其成为研究泛素-蛋白酶体系统的宝贵工具 .
生化分析
Biochemical Properties
3,5-Dithiocyanatopyridine-2,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly deubiquitinating enzymes (DUBs). It acts as a DUB inhibitor with IC50 values ranging from 5 to 20 μM . The compound induces the accumulation of polyubiquitinated proteins in cells without directly affecting proteasome activity .
Cellular Effects
The effects of 3,5-Dithiocyanatopyridine-2,6-diamine on cells are profound. It influences cell function by inducing the accumulation of polyubiquitinated proteins . This accumulation does not directly affect proteasome activity but activates autophagy .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dithiocyanatopyridine-2,6-diamine involves its binding interactions with biomolecules. As a DUB inhibitor, it prevents the action of deubiquitinating enzymes, leading to an increase in polyubiquitinated proteins . This process does not directly affect proteasome activity but activates autophagy .
准备方法
PR-619,化学名称为 2,6-二氨基-3,5-二硫氰酸吡啶,可以通过一系列化学反应合成,这些反应涉及将硫氰酸根基团引入吡啶环。合成路线通常包括在受控条件下使 2,6-二氨基吡啶与硫氰酸发生反应。 工业生产方法可能涉及优化反应条件以实现高产率和纯度,例如调整温度、溶剂和反应时间 .
化学反应分析
相似化合物的比较
PR-619 因其广谱活性以及对去泛素化酶的可逆抑制而独一无二。类似的化合物包括:
依托泊苷: 一种拓扑异构酶 II 毒物,也影响泛素-蛋白酶体系统,但具有不同的作用机制。
MG-132: 一种蛋白酶体抑制剂,可以阻止泛素化蛋白的降解,但不会直接抑制去泛素化酶。
USP7 抑制剂: 这些抑制剂靶向特定的去泛素化酶,但缺乏 PR-619 的广谱活性 .
PR-619 的广谱特异性和可逆抑制使其成为研究和潜在治疗应用的多功能工具。
属性
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-32-1 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)




![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)


